Product packaging for Benzo[b]naphtho[2,3-d]thiophene(Cat. No.:CAS No. 243-46-9)

Benzo[b]naphtho[2,3-d]thiophene

Cat. No.: B1196943
CAS No.: 243-46-9
M. Wt: 234.3 g/mol
InChI Key: UWMISBRPSJFHIR-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,3-d]thiophene (CAS 243-46-9) is a polycyclic aromatic sulfur heterocycle (PASH) of significant interest in environmental science and materials research. This compound, with the molecular formula C16H10S and an average mass of 234.32 Da, is a versatile reagent for advanced studies. In environmental toxicology, this compound has been identified as an efficient aryl hydrocarbon receptor (AhR) agonist in both rat and human cell-based assays . AhR activation is a key mechanism in the toxicity of many pollutants, leading to the induction of cytochrome P450 enzymes and potentially contributing to both genotoxic and non-genotoxic adverse effects . This compound is an environmentally relevant pollutant, frequently identified in urban sediments and airborne particulate matter (PM2.5), where it is a significant contributor to the overall AhR-mediated activity of complex environmental samples . In the field of materials science, fused thiophene structures like this compound serve as valuable building blocks for organic semiconductors . Its extended, planar π-conjugated system is ideal for developing organic electronic components, such as those used in organic field-effect transistors (OFETs), which benefit from properties like cost-effectiveness, flexibility, and large-area processability . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10S B1196943 Benzo[b]naphtho[2,3-d]thiophene CAS No. 243-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphtho[2,3-b][1]benzothiole
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InChI

InChI=1S/C16H10S/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H
Source PubChem
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InChI Key

UWMISBRPSJFHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5075442
Record name Benzo[b]naphtho[2,3-d]thiophene
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Molecular Weight

234.3 g/mol
Source PubChem
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Physical Description

Almost white solid; [Acros Organics MSDS]
Record name Benzo(b)naphtho(2,3-d)thiophene
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Vapor Pressure

0.0000009 [mmHg]
Record name Benzo(b)naphtho(2,3-d)thiophene
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CAS No.

243-46-9, 61523-34-0
Record name Benzo[b]naphtho[2,3-d]thiophene
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Synthetic Methodologies for Benzo B Naphtho 2,3 D Thiophene and Its Derivatives

Classical and Contemporary Approaches to the Benzo[b]naphtho[2,3-d]thiophene Core

The synthesis of the this compound skeleton is a key focus in the development of novel organic materials and potential pharmaceuticals. A variety of synthetic routes have been established to construct this fused heterocyclic system.

Palladium-Mediated Cyclization and Annulation Strategies

Palladium-catalyzed reactions are powerful tools for the synthesis of complex aromatic systems. One notable application is the synthesis of this compound-6,11-diones through a palladium(II) acetate-mediated oxidative cyclization. This method typically involves a two-step process. The first step is the synthesis of 3-arylthio-1,4-naphthoquinones, which are then subjected to intramolecular C-C bond formation in the presence of a stoichiometric amount of palladium(II) acetate (B1210297) in refluxing acetic acid. This cyclization yields the corresponding this compound-6,11-dione derivatives.

The general reaction scheme for this palladium-mediated synthesis is as follows:

Reactant 1Reactant 2Catalyst/ReagentProduct
1,4-Naphthoquinone (B94277)Arylthiol-3-Arylthio-1,4-naphthoquinone
3-Arylthio-1,4-naphthoquinone-Pd(OAc)2, Acetic AcidThis compound-6,11-dione

This table illustrates the two-step synthesis of this compound-6,11-diones via a palladium-mediated cyclization.

Fiesselmann Thiophene (B33073) Synthesis Adaptations for Fused Systems

The Fiesselmann thiophene synthesis is a classic method for constructing thiophene rings from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.org While direct application to this compound is not extensively documented, its principles can be adapted for the synthesis of fused thiophene systems. The reaction proceeds through the initial Michael addition of the thioglycolate to the activated alkyne, followed by an intramolecular condensation to form the thiophene ring. wikipedia.org

For the synthesis of fused systems like this compound, a potential adaptation would involve starting with a precursor that already contains the naphthalene (B1677914) and benzene (B151609) rings, and to which a thiophene ring is then annulated using a Fiesselmann-type strategy. For instance, a suitably substituted naphthylpropiolate could react with a thioglycolate to build the thiophene ring onto the existing polycyclic framework. This approach has been successfully used for the construction of other benzo[b]thieno[2,3-d]thiophenes. nih.gov

Transition Metal-Catalyzed Coupling Reactions, including Sonogashira and Stille

Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, are indispensable for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. blucher.com.brwikipedia.org These reactions are particularly useful for constructing the precursors required for the subsequent cyclization to form the this compound core.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. blucher.com.brnih.gov In the context of this compound synthesis, a Sonogashira coupling could be employed to introduce an alkyne substituent onto a naphthalene or benzothiophene (B83047) precursor, which can then undergo an intramolecular cyclization to form the final fused ring system. mdpi.com

The Stille coupling reaction utilizes an organotin compound and an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction offers a versatile method for creating C-C bonds and can be used to assemble the carbon skeleton of this compound from smaller, functionalized fragments. For example, a stannylated benzothiophene could be coupled with a halogenated naphthalene derivative, or vice versa, to form the core structure.

Coupling ReactionReactant 1Reactant 2Catalyst SystemKey Bond Formed
SonogashiraAryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) co-catalystC(sp²)-C(sp)
StilleOrganotin CompoundOrganic HalidePd catalystC(sp²)-C(sp²)

This table summarizes the key features of the Sonogashira and Stille coupling reactions relevant to the synthesis of the this compound framework.

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available precursors. An example is the synthesis of this compound-6,11-diones mentioned earlier, which begins with the reaction of 1,4-naphthoquinone and an appropriate arylthiol. This is followed by a palladium-mediated intramolecular cyclization.

Another multi-step approach could involve the construction of a 2-alkynylthioanisole derivative, which can then undergo an electrophilic cyclization to form a 2,3-disubstituted benzothiophene. Further annulation of the naphthyl ring would lead to the desired this compound. A one-pot synthesis of benzo[b]thiophene-2-carbaldehyde from methylthiobenzene, which involves a sequential reaction with butyllithium (B86547) and dimethylformamide, provides a precursor that could potentially be elaborated into the target molecule through further steps. mdpi.com

Thiophene-Annulation Approaches for π-Extended Systems

For the construction of π-extended systems that include the this compound core, thiophene-annulation strategies are particularly effective. These methods involve the formation of a thiophene ring onto an existing aromatic framework. A powerful example is the consecutive thiophene-annulation approach, which has been used to synthesize unsymmetrical derivatives such as mdpi.combenzothieno[3,2-b]naphtho[2,3-b]thiophene, a close isomer of the target compound. This method features two consecutive thiophene-annulation reactions starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents.

Regioselective Functionalization and Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its electronic and physical properties for various applications. Regioselective reactions allow for the introduction of substituents at specific positions on the aromatic framework.

One approach to achieve regioselective functionalization is through an interrupted Pummerer reaction of benzothiophene S-oxides. This metal-free method allows for the C3-arylation and -alkylation of benzothiophenes with complete regioselectivity. nih.govresearchgate.net This strategy could potentially be applied to the this compound system to introduce functional groups at the C3 position of the thiophene ring.

Friedel-Crafts acylation is another common method for introducing functional groups onto aromatic rings. In the case of benzothiophenes, this reaction can be used to introduce acyl groups, which can then be further modified. The regioselectivity of the acylation can be influenced by the existing substituents on the benzothiophene ring system. google.com

Introduction of Substituents for Tailored Electronic and Structural Features

The functionalization of the this compound scaffold is crucial for fine-tuning its electronic characteristics, solubility, and solid-state packing, which in turn dictates its performance in electronic devices. Methodologies for introducing substituents often involve either building the BNT core with the desired substituents already in place on the precursors or by direct functionalization of the parent BNT molecule.

A primary strategy for creating substituted BNT derivatives is through the cyclization of appropriately functionalized precursors. One such method is the Palladium(II) acetate-mediated cyclization of 3-arylthio-1,4-naphthoquinones. This reaction directly yields this compound-6,11-diones. The substituents on the final BNT core are determined by the choice of the starting arylthio group, allowing for the incorporation of various functional groups prior to the ring-closing step.

While direct functionalization of the parent this compound is less documented, methods established for related isomers like naphtho[2,3-b]thiophene (B1219671) provide a viable blueprint. A key approach involves halogenation, such as bromination, of the thiophene ring. The resulting bromo-derivative is a versatile intermediate. researchgate.netchemrxiv.org Through lithium-halogen exchange using reagents like n-butyllithium, a highly reactive lithiated species is formed, which can then react with a wide range of electrophiles to introduce diverse substituents. researchgate.net

Furthermore, modern cross-coupling techniques offer powerful tools for adding substituents. Palladium-catalyzed direct C-H arylation, which has been successfully applied to benzo[b]thiophene systems, allows for the direct formation of carbon-carbon bonds between the BNT core and other aryl groups without the need for pre-functionalization like halogenation. acs.org

Below is a table summarizing common methods for introducing substituents onto thiophene-based fused ring systems, which are applicable to the BNT core.

Methodology Reagents/Catalysts Type of Substituent Introduced Key Intermediate
Precursor CyclizationPd(OAc)₂Aryl, Alkyl, etc. (on precursor)3-Arylthio-1,4-naphthoquinone
Halogenation & LithiationNBS, Br₂, n-BuLiVersatile (via electrophiles)Bromo-BNT, Lithio-BNT
Suzuki CouplingPd Catalyst, Base, Arylboronic acidAryl, HeteroarylHalo-BNT or Borylated-BNT
Stille CouplingPd Catalyst, OrganostannaneAryl, Vinyl, AlkylHalo-BNT
Direct C-H ArylationPd Catalyst, OxidantArylParent BNT

Synthesis of π-Extended Conjugated Systems Incorporating this compound Substructures

The BNT core serves as an excellent building block for constructing larger, π-extended conjugated systems. These larger molecules are of significant interest for applications as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where extended conjugation is essential for efficient charge transport. The synthesis of these systems almost exclusively relies on palladium-catalyzed cross-coupling reactions, which efficiently form new carbon-carbon bonds between the BNT unit and other aromatic moieties.

The most prevalent methods for this purpose are the Suzuki and Stille cross-coupling reactions. mdpi.com These reactions typically involve coupling a halogenated BNT derivative (e.g., bromo-BNT) with a borylated (for Suzuki) or stannylated (for Stille) aromatic partner, or vice versa. This modular approach allows for the systematic construction of well-defined oligomers and polymers incorporating the BNT subunit. For example, coupling a dibromo-BNT with an aromatic diboronic ester can lead to the formation of a conjugated polymer with alternating BNT and aryl units in the backbone.

The synthesis of π-extended systems can also be achieved by first preparing a functionalized BNT monomer, such as Benzo[b]naphtho[2,3-d]thiophen-2-yltributylstannane, through stannylation of the parent molecule. This activated BNT derivative can then undergo Stille coupling with various aryl bromides to attach other fused aromatic systems, effectively extending the π-conjugation. mdpi.com This strategy has been used to synthesize molecules where BNT is linked to units like dibenzo[b,d]thiophene, creating materials with tailored electronic and photophysical properties. mdpi.com

The table below outlines key reactions used in the synthesis of π-extended systems based on BNT and related fused thiophenes.

Reaction BNT Derivative Coupling Partner Catalyst System Resulting Structure
Suzuki CouplingBromo-BNTAryl/Heteroaryl Boronic Acid/EsterPd(PPh₃)₄, BaseBNT-Aryl/Heteroaryl
Stille CouplingBromo-BNTAryl/Heteroaryl StannanePd(PPh₃)₄BNT-Aryl/Heteroaryl
Stille CouplingStannyl-BNTAryl/Heteroaryl BromidePd(PPh₃)₄BNT-Aryl/Heteroaryl
Sonogashira CouplingBromo-BNTTerminal AlkynePd/Cu CatalystsBNT-Alkyne-Aryl

These synthetic strategies provide a robust toolbox for chemists to design and create a vast array of this compound-based materials with precisely engineered properties for advanced applications.

Advanced Spectroscopic and Structural Elucidation Techniques for Benzo B Naphtho 2,3 D Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzo[b]naphtho[2,3-d]thiophene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the synthesized structures.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, in a derivative like 4-methoxy-naphtha[2,3-b]benzo[d]thiophene, specific proton signals can be assigned. The proton at the 1-position appears as a singlet at 8.55 ppm, while other aromatic protons are observed as multiplets in the range of 7.20-8.25 ppm. The methoxy (B1213986) group protons present a sharp singlet at 3.97 ppm. epo.org Similarly, for other derivatives, the aromatic protons typically resonate in the downfield region, often between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. epo.orgclockss.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the fused aromatic system and any substituents are used to confirm the connectivity of the molecule. thieme-connect.de The combination of ¹H and ¹³C NMR, often supported by two-dimensional NMR techniques like COSY and HSQC, allows for a complete and detailed structural assignment of this compound and its analogues. thieme-connect.de

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicity Reference
4-methoxy-naphtha[2,3-b]benzo[d]thiophene d4-TCE 8.55 (s, 1H), 8.25 (m, 2H), 7.95 (m, 1H), 7.85 (m, 1H), 7.50 (m, 2H), 7.20 (m, 2H), 3.97 (s, 3H) epo.org
Unsubstituted this compound-6,11-dione CDCl₃ 8.94 (m, 1H), 8.28 (m, 1H), 8.23 (m, 1H), 7.96 (m, 1H), 7.78 (m, 2H), 7.59 (m, 1H) clockss.org
2-Methylthis compound-6,11-dione CDCl₃ 8.74 (s, 1H), 8.27 (m, 1H), 8.23 (m, 1H), 7.83 (m, 1H), 7.78 (m, 2H), 2.56 (s, 3H) clockss.org

This table is interactive. Users can sort data by clicking on column headers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight and elemental composition of this compound compounds. researchgate.net This method provides exact mass measurements, which allows for the confirmation of the molecular formula with high confidence. clockss.org

For example, the HRMS analysis of 2-methylthis compound-6,11-dione showed a calculated mass of 278.0402 for the molecular formula C₁₇H₁₀O₂S, with the found mass being 278.0401, confirming the composition. clockss.org Similarly, for the unsubstituted this compound-6,11-dione (C₁₆H₈O₂S), the calculated mass was 264.0245, and the found mass was 264.0244. clockss.org This level of accuracy is essential for distinguishing between isomers and confirming the successful synthesis of the target molecule. researchgate.net

Table 2: HRMS Data for Selected this compound Derivatives

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z) Reference
2-Methylthis compound-6,11-dione C₁₇H₁₀O₂S 278.0402 278.0401 clockss.org
This compound-6,11-dione C₁₆H₈O₂S 264.0245 264.0244 clockss.org
3-Chlorothis compound-6,11-dione C₁₆H₇ClO₂S Not Specified Not Specified clockss.org

This table is interactive. Users can sort data by clicking on column headers.

X-ray Diffraction (XRD) for Solid-State Structure and Molecular Packing Investigations

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into molecular geometry and intermolecular packing. iucr.orgacs.org For derivatives of this compound, XRD studies reveal that the fused ring systems are essentially planar. iucr.orgnih.gov

For instance, in 6-(p-tolyl)this compound, the benzothiophene (B83047) moiety is fused with a naphthalene (B1677914) ring system, and the mean plane of the benzothiophene ring system makes a small dihedral angle of 2.28 (6)° with the naphthalene ring system, indicating a high degree of planarity. iucr.orgnih.gov The substituent rings, however, are often twisted out of this plane. In the same compound, the 4-methylbenzene substituent forms a dihedral angle of 71.40 (9)° with the naphthalene ring system. iucr.orgnih.gov

The crystal packing is often dominated by non-covalent interactions such as C-H···π and offset π-π stacking interactions, which dictate the supramolecular architecture. iucr.orgnih.gov In the case of 6-(p-tolyl)this compound, C-H···π interactions lead to the formation of slabs. researchgate.net These packing motifs are crucial as they significantly influence the material's electronic properties, such as charge carrier mobility. shuaigroup.net

Table 3: Crystallographic Data for this compound Derivatives

Compound Crystal System Space Group Key Dihedral Angles (°) Intermolecular Interactions Reference
6-(p-tolyl)this compound Triclinic P-1 Benzothiophene/Naphthalene: 2.28 (6); 4-Methylbenzene/Naphthalene: 71.40 (9) C-H···π, offset π-π iucr.orgnih.gov

This table is interactive. Users can sort data by clicking on column headers.

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of this compound derivatives. These properties are critical for their application in optoelectronic devices. ontosight.ai

The UV-Vis absorption spectra of these compounds typically show intense absorption bands in the ultraviolet and visible regions, corresponding to π-π* transitions within the extended conjugated system. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of any substituents. For example, thin films of anthra[2,3-b]benzo[d]thiophene, a related compound, exhibit an absorption maximum at 468 nm, which is red-shifted compared to its solution spectrum, indicating intermolecular interactions in the solid state. researchgate.net

Photoluminescence (PL) spectroscopy provides information about the emissive properties of these materials. Many this compound derivatives are fluorescent, and their emission color and efficiency are key parameters for applications in organic light-emitting diodes (OLEDs). ontosight.ai The emission wavelength and quantum yield are influenced by the molecular structure and the solid-state packing.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) in Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of this compound-based materials. High thermal stability is a prerequisite for materials used in electronic devices that operate at elevated temperatures. acs.org

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. A high decomposition temperature indicates good thermal stability. For example, derivatives of this compound are often designed to have high thermal stability for use in optoelectronic applications. ontosight.ai

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points (T_m), glass transition temperatures (T_g), and other phase transitions. For instance, a derivative, 6-(p-tolyl)this compound, has a melting point of 391–393 K. researchgate.net These thermal properties are crucial for understanding the processing conditions and operational lifetime of devices fabricated from these materials.

Surface and Thin Film Morphology Characterization (Atomic Force Microscopy)

The performance of organic electronic devices is highly dependent on the morphology of the active thin film. Atomic Force Microscopy (AFM) is a powerful technique used to visualize the surface topography of this compound thin films at the nanoscale.

AFM provides detailed information about surface roughness, grain size, and the presence of any structural defects. A smooth and uniform film morphology is generally desirable for efficient charge transport and device performance. The molecular structure of the this compound derivative and the deposition conditions (e.g., substrate temperature, deposition rate) significantly influence the resulting film morphology. By optimizing these parameters, it is possible to control the molecular packing and orientation within the thin film, thereby enhancing device characteristics.

Electrochemical Characterization Methods (Cyclic Voltammetry) for Redox Behavior

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of this compound derivatives. By measuring the oxidation and reduction potentials, CV allows for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

These energy levels are critical for designing efficient organic electronic devices, as they govern the injection of charge carriers from the electrodes and the charge transport within the material. For example, the HOMO level of anthra[2,3-b]benzo[d]thiophene, estimated from its onset oxidation potential, is -5.35 eV. researchgate.net The electrochemical gap, determined from the difference between the onset oxidation and reduction potentials, provides an estimate of the electronic band gap of the material. The reversibility of the redox processes observed in the cyclic voltammogram also gives an indication of the electrochemical stability of the compound. researchgate.net

Specialized Spectroscopic Approaches (e.g., Room-Temperature Phosphorescence) for Analytical Detection

The analytical detection of specific polycyclic aromatic hydrocarbons (PAHs), such as this compound, within complex environmental matrices presents a significant challenge due to the presence of numerous interfering compounds. scielo.br To address this, specialized spectroscopic techniques like Solid-Substrate Room-Temperature Phosphorescence (SSRTP) have been developed, offering a selective and sensitive method for determination. scielo.br This approach is particularly valuable for analyzing sulfur-containing PAHs like this compound, which are indicators of petroleum-related environmental pollution in samples such as sediments. scielo.br

Research has demonstrated the successful application of SSRTP for the selective determination of this compound. scielo.br The phosphorescence characteristics of this compound have been studied under various experimental conditions to optimize its detection. scielo.br The most effective results were achieved using heavy atom enhancers, specifically Thallium(I) (Tl(I)) and Lead(II) (Pb(II)), in conjunction with Sodium Dodecyl Sulfate (SDS) as a surface modifier. scielo.br These heavy atoms facilitate the intersystem crossing necessary for phosphorescence to occur, thereby enhancing the signal.

The total phosphorescence emission spectrum of this compound, obtained through sequential RTP scanning, can serve as a unique fingerprint for its qualitative identification in a sample. scielo.br This method has shown high selectivity, with minimal interference from other polycyclic aromatic hydrocarbons such as pyrene, chrysene, carbazole, 7,9-dimethylbenz[c]acridine, and dibenzothiophene (B1670422). scielo.br

For quantitative analysis, the use of SSRTP with heavy atom enhancement has yielded impressive results. Working curves spanning three orders of magnitude have been established, leading to low limits of detection and quantification. scielo.br When applied to the analysis of sediment extracts, the method demonstrated excellent recovery rates, confirming its potential for the selective determination of this compound in complex environmental samples. scielo.br The analysis of a spiked sediment sample showed a recovery of 101.5 ± 7.4%. scielo.br

The phosphorescence measurements for these studies were conducted using a luminescence spectrometer equipped with a solid surface analysis apparatus, which allowed for a flow of dry nitrogen gas over the sample holder. scielo.br

Detailed Research Findings

The optimization of SSRTP for this compound detection involved a careful selection of heavy atom enhancers and surfactants. The data below summarizes the key analytical parameters obtained under optimized conditions.

Table 1: Analytical Performance of SSRTP for this compound Detection

Heavy Atom Enhancer Surfactant Limit of Detection (ng) Limit of Quantification (ng)
Thallium(I) (Tl(I)) SDS 0.6 2.0
Lead(II) (Pb(II)) SDS 3.2 10.7

Data sourced from a 2006 study on the determination of this compound in sediments. scielo.br

The room-temperature phosphorescence spectra of this compound adsorbed on filter paper show distinct characteristics in the absence and presence of the heavy atom/surfactant systems.

Table 2: Investigated Polycyclic Aromatic Hydrocarbons for Interference Potential

Compound
Pyrene
Chrysene
Carbazole
7,9-dimethylbenz[c]acridine
Dibenzothiophene

These substances were evaluated and the SSRTP method was found to be selective for this compound in their presence. scielo.br

Applications of Benzo B Naphtho 2,3 D Thiophene in Advanced Materials

Organic Semiconductors for Electronic Devices

The unique electronic and chemical properties of benzo[b]naphtho[2,3-d]thiophene derivatives have led to their investigation as organic semiconductors. ontosight.ai These materials are explored for their potential in creating cost-effective, flexible, and large-area electronic devices. mdpi.com

Derivatives of the this compound (BTT) core structure are prominent candidates for the active layer in organic field-effect transistors (OFETs). mdpi.combohrium.com Researchers have synthesized and characterized numerous BTT-based small molecules, demonstrating their utility as solution-processable p-type semiconductors, which primarily conduct positive charge carriers (holes). mdpi.comrsc.org

The performance of these OFETs is highly dependent on the molecular structure of the BTT derivative, particularly the nature and position of substituent groups. These modifications influence the material's solubility, molecular packing in the solid state, and ultimately, its charge transport capabilities. bohrium.comrsc.org For instance, the introduction of alkyl-thiophene cores or other end-capping groups can be strategically used to tune the electronic properties and enhance device performance. rsc.org

Fabrication of OFETs using these materials is often accomplished through solution-shearing methods, which allows for the controlled deposition of the organic semiconductor thin film. mdpi.combohrium.com The resulting devices consistently exhibit p-channel activity. bohrium.comresearchgate.net Performance metrics such as hole mobility (a measure of how quickly charge carriers move through the material) and the on/off current ratio (the ratio of the current when the transistor is "on" to the current when it is "off") are key indicators of a successful semiconductor. Several BTT derivatives have demonstrated high hole mobilities and excellent on/off ratios, making them competitive within the field of organic electronics. bohrium.comrsc.org

Detailed research findings on various BTT-based OFETs are summarized in the table below.

Compound/DerivativeFabrication MethodHole Mobility (cm²/Vs)On/Off RatioSource(s)
Benzo[b]thieno[2,3-d]thiophene (BTT) derivative with single BT moietySolution-Shearingup to 0.0552.5 x 10⁷ bohrium.com
BTT derivative with branched alkyl chainSolution-Shearingup to 0.057> 10⁷ rsc.org
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneSolution-Shearingup to 0.005> 10⁶ mdpi.com
This compound derivativeThin-film transistor~10⁻³Not Specified

The planar structure and favorable electronic properties of this compound and its derivatives make them suitable for application in optoelectronic devices, including organic light-emitting diodes (OLEDs). ontosight.aiontosight.ai The core structure's ability to be chemically modified allows for the tuning of its fluorescence characteristics, which is crucial for developing emitters for OLEDs. ontosight.ai

Derivatives are being explored for their potential use as host materials or emitters in the emissive layer of OLEDs. ontosight.aimade-in-china.com For example, structurally related benzo ontosight.airesearchgate.netthieno[2,3-b]pyridine (BTP) derivatives have been successfully synthesized and used as high-triplet-energy bipolar host materials for highly efficient green and blue phosphorescent OLEDs. nih.gov Furthermore, the strategic design of molecules incorporating thiophene (B33073) units has led to the development of deep-red to near-infrared (NIR) emitters, demonstrating the versatility of thiophene-based fused rings in achieving a wide spectrum of light emission. frontiersin.org The research into this compound-specific materials for OLEDs is an active area, leveraging the compound's inherent photophysical properties. ontosight.aiontosight.ai

The this compound framework is a building block for materials used in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). ontosight.ai Its extended π-system is advantageous for light absorption and charge transport, two critical processes in photovoltaic energy conversion.

Thiophene-containing fused-ring systems, such as benzodithiophene (BDT), which is structurally related to this compound, are widely used as electron-donor materials in the active layer of bulk heterojunction solar cells. nih.gov These materials have contributed to a significant increase in power conversion efficiencies (PCEs), with some BDT-based polymer donors achieving PCEs over 19%. nih.gov

In the context of DSSCs, organic dyes featuring fused thiophene units in their structure act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor like titanium dioxide. For example, sensitizers based on a thieno[3,2-b] ontosight.aibenzothiophene (B83047) core have achieved a PCE of 9.69%. rsc.org The performance of these solar cells is influenced by the molecular design of the dye, including the π-conjugated spacer that connects the electron donor and acceptor parts of the molecule.

The table below highlights the performance of solar cells using materials structurally related to this compound.

Core Structure of Active MaterialDevice TypePower Conversion Efficiency (PCE)Source(s)
Thieno[3,2-b] ontosight.aibenzothiophene (TBT)-based sensitizerDSSC9.69% rsc.org
Naphtho[1,2-b:5,6-b′]dithiophene (NDT)-based small moleculeBHJ-OSC7.20% shuaigroup.net
Benzo[1,2-b:4,5-b′]dithiophene (BDT) copolymer (P2)BHJ-OSC5.17% rsc.org
Thieno[3,2-b]thiophenyl substituted BDT copolymerBHJ-OSCup to 4.20% rsc.org

Functional Materials Beyond Organic Electronics

The utility of the this compound structure extends beyond electronic device applications into other areas of materials science.

While this compound itself is not typically used as a catalyst, its synthesis and the synthesis of its derivatives are heavily reliant on catalytic processes. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are instrumental in constructing the complex fused-ring system from simpler precursors. mdpi.com For instance, the synthesis of 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene involves the use of a palladium catalyst, Pd(PPh₃)₄, to couple a stannylated BTT derivative with an aryl bromide. mdpi.com Similarly, palladium on carbon (Pd/C) is used in catalytic reactions to create related fused-ring structures like naphtho[2,3-b]furan-4,9-diones through a process of reverse hydrogenolysis. rsc.org Therefore, catalysis is a critical enabling technology for accessing these advanced materials.

The planar and aromatic nature of the this compound molecule facilitates its assembly into ordered, higher-order structures through non-covalent interactions. These supramolecular assemblies are governed primarily by π-π stacking, where the electron clouds of adjacent molecules interact.

X-ray crystallography studies of derivatives, such as 6-(p-tolyl)this compound, have provided direct evidence of these intermolecular forces, revealing specific packing motifs and C-H···π interactions in the solid state. researchgate.net These strong π-π stacking interactions are crucial for the formation of stable thin films, a prerequisite for their application in electronic devices. The ability to self-assemble into well-ordered structures is a key feature that underpins the excellent charge transport properties observed in OFETs based on these materials.

Utility in Nonlinear Optics

Nonlinear optics (NLO) is a field of study concerning the interaction of intense light with matter, leading to a nonlinear response. Materials with significant NLO properties are crucial for the development of advanced photonic and optoelectronic technologies, including optical switching, frequency conversion, and optical limiting. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the delocalization of π-electrons.

Large polycyclic aromatic hydrocarbons and their heterocyclic analogues, like this compound, are theoretically interesting candidates for NLO materials. Their extensive system of conjugated π-electrons can lead to high molecular hyperpolarizabilities (β and γ), which are figures of merit for second- and third-order NLO responses, respectively. The presence of a sulfur atom in the thiophene moiety can also influence the electronic distribution and enhance these properties.

However, a comprehensive search of scientific databases and research articles reveals a notable absence of studies specifically investigating the nonlinear optical properties of this compound. While research exists on the NLO properties of other thiophene-containing materials, such as oligothiophenes, polythiophenes, and donor-acceptor substituted thiophene derivatives, this research does not extend to the specific fused ring system of this compound.

Consequently, there is no available data regarding its third-order nonlinear susceptibility (χ(3)), two-photon absorption cross-section (σ2), or other relevant NLO parameters. Detailed research findings and data tables for this compound in the context of nonlinear optics cannot be provided at this time. The potential of this compound in the field of nonlinear optics remains an open area for future scientific investigation.

Structure Property Relationships and Design Principles for Benzo B Naphtho 2,3 D Thiophene Based Materials

Impact of Molecular Design on Electronic Band Structure and Orbital Overlap

The electronic band structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is a critical factor governing the performance of organic electronic devices. In benzo[b]naphtho[2,3-d]thiophene-based materials, the molecular design plays a pivotal role in modulating these energy levels and influencing orbital overlap between adjacent molecules.

The planar and conjugated nature of the this compound core is fundamental to its electronic properties, facilitating charge-transfer complexes. ontosight.ai The introduction of substituents onto this core structure can significantly alter the electronic landscape. For instance, the incorporation of a benzo[b]naphtho[1,2-d]thiophene-S,S-dioxide (NSO) unit into a polycarbazole backbone leads to a gradual decrease in both HOMO and LUMO energy levels as the NSO content increases. This is attributed to the strong electronegativity of the NSO unit. researchgate.net The significant decrease in the LUMO energy level highlights the ability to tune the electron-accepting properties of the material. researchgate.net

The planarity of the molecular structure is crucial for effective π-orbital overlap, which is essential for efficient charge transport. X-ray diffraction studies of related compounds, such as 6-(p-tolyl)this compound and benzo[f]naphtho[2,3-b]phosphoindoles, have confirmed the essentially planar nature of the fused ring systems. researchgate.netnih.govbeilstein-journals.org This planarity promotes intermolecular interactions and facilitates the delocalization of electrons across the molecular framework. Furthermore, the introduction of a benzene (B151609) spacer in x-nucleobases, which can include a benzo[b]thiophene moiety, has been shown to affect the optical absorption spectra by influencing the HOMO levels. wikipedia.org This principle of tuning electronic properties through the extension of the π-conjugated system is directly applicable to the design of novel this compound derivatives.

Influence of Substituents on Charge Transport Mechanisms

Research on novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has demonstrated that these materials predominantly exhibit p-channel (hole-transporting) activity in OTFTs. rsc.org One particular derivative featuring a branched alkyl chain demonstrated a hole mobility of up to 0.057 cm²/Vs. rsc.org This highlights the role of alkyl side chains in influencing charge transport. In a related system based on the benzothieno[3,2-b] mdpi.combenzothiophene (B83047) (BTBT) core, it was computationally shown that longer alkyl side-chains can lead to enhanced charge-carrier mobility by regulating intrinsic disorder and improving the balance between different transport directions. rsc.org

The versatility of the thiophene-based core is further underscored by the ability to switch the charge transport from p-type to n-type (electron-transporting) through chemical modification. The first n-type semiconductor based on the BTBT core was achieved through functionalization, demonstrating that the introduction of specific groups can dramatically alter the dominant charge transport mechanism. agu.edu.tr This opens up the possibility of developing complementary circuits based on a single parent molecular structure. The synthesis of various benzo[b]thieno[2,3-d]thiophene derivatives, such as 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene, provides a platform to systematically study the effect of different aryl substituents on the electrical performance of the resulting devices. mdpi.com

Engineering of Molecular Packing for Enhanced Device Performance

The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of the performance of organic electronic devices. Efficient charge transport relies on close intermolecular contacts and favorable orbital overlap, which are dictated by the way molecules pack in thin films.

Several strategies can be employed to engineer the molecular packing of this compound-based materials. The solution-shearing method, for instance, has been utilized to form thin films of novel benzo[b]thieno[2,3-d]thiophene derivatives, a technique known to promote desirable molecular packing. rsc.org

X-ray crystallography provides valuable insights into the intermolecular interactions that govern molecular packing. For example, the crystal structure of 6-(p-tolyl)this compound reveals the presence of C-H···π interactions and offset π–π interactions, which lead to the formation of slab-like structures. researchgate.net In a related phosphorus-containing analogue, benzo[f]naphtho[2,3-b]phosphoindole, the crystal structure shows π-π stacking with an intermolecular distance of approximately 3.427 Å, indicating strong electronic coupling between adjacent molecules. beilstein-journals.org These findings underscore the importance of non-covalent interactions in directing the solid-state assembly of these materials. The planar nature of the fused ring system is a key factor that facilitates these close packing arrangements. researchgate.netnih.govbeilstein-journals.org

Strategies for Modulating Optical and Photophysical Responses

The inherent fluorescent properties of the this compound core can be strategically modulated through chemical functionalization to develop materials with tailored optical and photophysical responses for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).

The introduction of substituents can significantly influence the fluorescence characteristics of these compounds. For example, a methyl group attached to the this compound backbone can alter its fluorescence properties. ontosight.ai More complex modifications, such as the creation of benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides, have been shown to yield materials with excellent fluorescence characteristics. nih.gov

The absorption and emission wavelengths can also be tuned. The introduction of an electron-donating benzo[b]naphtho[1,2-d]thiophene (BNTP) group into a diarylethene system results in a redshift of the absorption edge compared to a control molecule. sioc-journal.cn Similarly, the incorporation of a benzo[b]naphtho[1,2-d]thiophene-S,S-dioxide unit into a polycarbazole polymer chain leads to a bathochromic shift in the emission spectrum, resulting in bluish-green light emission. researchgate.net The photophysical properties of related systems, such as benzo[f]naphtho[2,3-b]phosphoindoles, are also dependent on the nature of the chemical modifications. In these compounds, the fluorescence wavelength and quantum yield are influenced by the functional groups attached to the phosphorus atom. nih.govbeilstein-journals.org

The following table provides a summary of the photophysical properties of selected this compound derivatives and related compounds:

CompoundModificationObserved PropertyReference
This compound, 6-methyl-Methyl group at 6-positionInfluences fluorescence characteristics ontosight.ai
Benzo[b]naphtho[1,2-d]thiophene sulfoxidesSulfoxide groupExcellent fluorescence characteristics nih.gov
BNTP-BTTO4Electron-donating BNTP groupRedshifted absorption edge sioc-journal.cn
PCz-NSOsBenzo[b]naphtho[1,2-d]thiophene-S,S-dioxide unit in polycarbazoleBluish-green light emission researchgate.net
Benzo[f]naphtho[2,3-b]phosphoindole derivativesFunctional groups on phosphorus atomTunable fluorescence wavelength and quantum yield nih.govbeilstein-journals.org

Correlation of Molecular Structure with Thermal and Environmental Stability for Device Longevity

The long-term performance and reliability of organic electronic devices are critically dependent on the thermal and environmental stability of the active materials. The rigid, planar, and conjugated structure of the this compound core inherently imparts a high degree of thermal stability. ontosight.ai

Thermogravimetric analysis (TGA) of newly synthesized benzo[b]thieno[2,3-d]thiophene derivatives has demonstrated their excellent thermal stability, with decomposition temperatures (5% weight loss) recorded at 248 °C and 281 °C for different derivatives. mdpi.com The derivative containing a dibenzothiophene (B1670422) functional group exhibited a higher thermal decomposition temperature, which was attributed to the presence of additional C-C bonds requiring more thermal energy to break. mdpi.com Furthermore, a study on a benzo[b]naphtho[1,2-d]thiophene-based diarylethene highlighted its good fatigue resistance, thermal stability, and photostability. sioc-journal.cn

In addition to thermal stability, the environmental persistence of these compounds is an important consideration. This compound has been identified as a component of environmental samples such as airborne particulate matter and river sediments, indicating its stability in the environment. nih.gov While this persistence is a concern from an environmental pollution standpoint, it underscores the inherent stability of the molecular structure, which is a desirable attribute for long-lasting electronic devices. The development of derivatives with enhanced air stability is a key area of research, with fused thiophenes having a large band gap showing promise in this regard. mdpi.com

The following table summarizes the thermal stability data for selected this compound derivatives:

CompoundDecomposition Temperature (5% weight loss)Reference
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene281 °C mdpi.com
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene248 °C mdpi.com

Future Perspectives and Emerging Research Directions for Benzo B Naphtho 2,3 D Thiophene Chemistry

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of benzo[b]naphtho[2,3-d]thiophene and its derivatives is evolving towards more efficient, selective, and environmentally friendly methods. Traditional multi-step syntheses are being refined and replaced by innovative strategies that offer higher yields and greater atomic economy.

A significant area of development is the use of transition-metal catalysis. For instance, rhodium-catalyzed three-component coupling reactions involving arylboronic acids, alkynes, and elemental sulfur (S8) have been developed for the synthesis of benzo[b]thiophene cores. researchgate.net This method is notable for its high regioselectivity and the use of elemental sulfur, which is easier to handle and less odorous than traditional thiol-based reagents. researchgate.net Another modern approach involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals, providing a novel pathway to 2,3-substituted benzo[b]thiophenes. nih.gov

In line with the principles of green chemistry, researchers are developing processes that utilize safer solvents and reagents. An electrophilic cyclization method for producing 2,3-disubstituted benzo[b]thiophenes has been reported that uses the environmentally benign solvent ethanol (B145695) and inexpensive inorganic reagents, achieving high yields under mild conditions. uwf.edu Further innovation is seen in biomimetic synthesis, inspired by the natural biodegradation of benzothiophene (B83047), which has been used to create related benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides and could be adapted for other isomers. nih.gov For the creation of advanced derivatives, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, remain a crucial and widely used technique. mdpi.com

Exploration of Advanced Optoelectronic Applications in Emerging Technologies

The inherent photophysical and electronic properties of the this compound scaffold, such as high thermal stability, fluorescence, and a planar, conjugated structure, make it a prime candidate for a range of optoelectronic devices. ontosight.aiontosight.ai While its use in organic light-emitting diodes (OLEDs) and organic solar cells is established, emerging research is exploring its integration into more advanced technologies. ontosight.ai

One promising frontier is in dye-sensitized solar cells (DSSCs). The related naphtho[2,1-b:3,4-b']dithiophene (NDT) core has been successfully used as a π-spacer in metal-free organic dyes, demonstrating its potential for efficient light harvesting and electron transfer. researchgate.net By engineering derivatives with extended π-conjugated spacers, significant improvements in photovoltaic performance have been achieved. rsc.org

Furthermore, the development of UV-sensitive organic phototransistors (OPTs) represents another novel application area. Thiophene-based fused-ring systems are being investigated for their ability to detect UV light, a highly sought-after function for applications in defense, communication, and biomedicine. nih.gov The unique electronic structure of this compound derivatives could be harnessed to create high-performance phototransistors with high sensitivity and responsivity in the UV region. nih.gov The fluorescent properties of these compounds also make them suitable for the development of advanced biosensors. ontosight.ai

Integration into Hybrid Organic-Inorganic Materials Systems

A particularly exciting research direction is the incorporation of this compound-based molecules into hybrid organic-inorganic systems, most notably perovskite solar cells (PSCs). These next-generation photovoltaic devices combine the excellent light-absorbing properties of inorganic perovskite materials with the processability and functional tunability of organic materials.

Derivatives of the closely related benzothieno[3,2-b]thiophene (BTT) have been engineered as highly effective hole-transporting materials (HTMs) in PSCs. nih.gov These organic semiconductors form a critical layer that efficiently extracts positive charge carriers (holes) from the perovskite layer and transports them to the electrode, a key process for high device efficiency. nih.gov In one study, a novel HTM based on the BTT core was designed with a "noncovalent conformational lock" structure, which improved intermolecular charge transport and helped to passivate defects on the perovskite surface. nih.gov This strategic design led to champion PSCs with a power conversion efficiency of over 24% and enhanced operational stability. nih.gov The success of this approach highlights the immense potential for this compound and its isomers to serve as crucial components in high-performance hybrid solar cells and other advanced hybrid electronic systems. researchgate.netnih.gov

Development of High-Performance Derivatives with Tailored Properties for Specific Device Architectures

The performance of an organic electronic device is fundamentally linked to the molecular structure of the active material. A major focus of current research is the rational design and synthesis of this compound derivatives with properties precisely tailored for specific applications, particularly organic thin-film transistors (OTFTs).

By strategically adding different functional groups to the core benzo[b]thieno[2,3-d]thiophene (BTT) structure, researchers can fine-tune its electronic energy levels, solubility, and solid-state packing, which in turn dictates device performance. bohrium.comrsc.orgrsc.org For example, the development of solution-processable BTT derivatives allows for the fabrication of OTFTs using cost-effective methods like solution shearing. mdpi.combohrium.com

Detailed studies have shown how different molecular modifications impact OTFT performance:

End-capping Groups: Functionalizing the BTT core with moieties like biphenyl (B1667301) (Bp-BTT) or a BTT dimer (BBTT) has yielded high-performance p-channel (hole-transporting) transistors. Bp-BTT has demonstrated a maximum hole mobility (µ) of 0.34 cm² V⁻¹ s⁻¹ with a high current on/off ratio of ~10⁸. rsc.org

Alkyl Chains and Thiophene (B33073) Spacers: Introducing additional alkyl-thiophene cores and varying the type of alkyl side chain (e.g., branched vs. linear) significantly influences thin-film morphology and crystallinity. rsc.org A BTT derivative featuring a branched ethylhexyl chain achieved a hole mobility of up to 0.057 cm² V⁻¹ s⁻¹ and an on/off ratio exceeding 10⁷. rsc.org

Isomeric and Conjugation Effects: Research on different BTT isomers and the extension of π-conjugation by adding more fused rings allows for systematic investigation into structure-property relationships, guiding the design of materials with even higher charge carrier mobilities. mdpi.combohrium.com

This ability to create a library of derivatives with a wide range of electronic properties makes the this compound family a versatile platform for developing next-generation organic electronics.

Q & A

Q. What are the standard synthetic routes for Benzo[b]naphtho[2,3-d]thiophene, and how can reaction conditions be optimized?

this compound is synthesized via multi-step organic reactions, often involving cyclization of thiophene-containing precursors. A common method includes:

  • Step 1 : Condensation of naphthalene derivatives with thiophene-based substrates under catalytic conditions (e.g., Pd/C or acid catalysis).
  • Step 2 : Aromatization via dehydrogenation or oxidative coupling to stabilize the fused-ring system.
  • Step 3 : Purification using column chromatography or recrystallization.
    Optimization focuses on controlling reaction temperature (160–200°C) and solvent polarity to enhance yield (reported up to 75% in optimized protocols) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • X-ray Diffraction (XRD) : Resolves fused-ring geometry and bond angles, confirming the presence of a planar aromatic system .
  • Mass Spectrometry (EI-MS) : Identifies molecular ion peaks at m/z 248.3 (C₁₇H₁₂S), with fragmentation patterns distinguishing substituent positions .
  • NMR Spectroscopy : ¹H and ¹³C NMR data reveal proton environments (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) and sulfur-induced ring current effects .

Advanced Research Questions

Q. What electronic properties make this compound suitable for organic semiconductors?

The compound’s conjugated π-system enables efficient charge transport (hole mobility ~10⁻³ cm²/V·s in thin-film transistors). Key properties:

  • HOMO-LUMO Gap : Calculated at ~3.1 eV via DFT, aligning with requirements for p-type semiconductors.
  • π-π Stacking : Strong intermolecular interactions (observed in XRD) facilitate stable thin-film formation .
    Applications include organic field-effect transistors (OFETs) and photovoltaic devices, where alkyl/phenyl substituents (e.g., 8-methyl derivatives) further tune solubility and bandgaps .

Q. How does metabolic activation of this compound occur in biological systems, and what are the implications for toxicity studies?

Metabolism involves hepatic cytochrome P450 enzymes, producing reactive intermediates:

  • Primary Pathways : Sulfoxidation (forming sulfoxide/sulfone metabolites) and hydroxylation (yielding dihydrodiols and phenolic derivatives).
  • Strain-Specific Variability : Wistar rats show higher sulfone metabolite levels vs. F344 rats, influenced by Aroclor 1254 induction .
    Genotoxicity assays reveal contradictions: negative in Salmonella TA98/TA100 (without metabolic activation) but mutagenic in TA100 with activation, suggesting context-dependent risks .

Q. What computational strategies are used to model this compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations predict:

  • Hydrodesulfurization (HDS) Mechanisms : Adsorption energies on Co-Mo/Al₂O₃ catalysts correlate with sulfur removal efficiency (68 atm H₂, 580 K).
  • Reaction Networks : Models validated via gas chromatography (GC-FID/SCD) identify intermediates like dihydrobenzonaphthothiophene .

Methodological Challenges and Data Contradictions

Q. How can researchers resolve discrepancies in reported photophysical properties of this compound derivatives?

Discrepancies arise from:

  • Substituent Effects : Methyl groups (e.g., 4-methyl vs. 8-methyl) alter conjugation and crystal packing.
  • Measurement Conditions : Solvatochromic shifts in UV-Vis spectra require standardization (e.g., toluene vs. chloroform).
    Recommendations: Cross-validate using time-resolved fluorescence and cyclic voltammetry under inert atmospheres .

Q. What environmental analytical methods detect this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with sulfur-specific detectors (SCD) achieves detection limits of 0.1 µg/L in sediment/water samples. Key parameters:

  • Column Phase : ZE5 or equivalent for resolving co-eluting PAHs.
  • Sample Prep : Solid-phase extraction (SPE) with activated carbon enhances recovery rates (>85%) .

Emerging Research Directions

Q. How do fused-ring modifications (e.g., benzo/thiopyran extensions) impact optoelectronic performance?

Comparative studies of derivatives like Benzo[b]benzo[4,5]thieno[2,3-d]thiophene (C₁₄H₈S₂) reveal:

  • Extended Conjugation : Lower bandgaps (~2.8 eV) vs. parent compound, enhancing near-IR absorption.
  • Device Stability : Octyl/phenyl substituents reduce oxidation but may hinder charge mobility .

Q. What in silico tools predict metabolic sites in this compound for drug discovery?

Software like MetaSite and GLORYx prioritize sulfoxidation and C9/C10 hydroxylation sites, aligning with experimental metabolite profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.